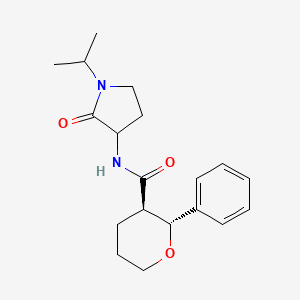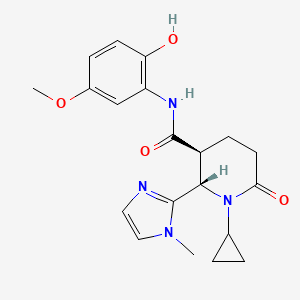![molecular formula C15H22N2O B7338362 N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide, also known as BOC-2-amino-2-methylpropanoic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid proline and is commonly used as a building block in the synthesis of peptides and other complex molecules.
作用机制
The mechanism of action of N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide is not well understood. However, it is believed that this compound acts as a modulator of the activity of certain enzymes and receptors in the body. This modulation can lead to changes in the levels of various neurotransmitters and hormones, which can have a significant impact on physiological and biochemical processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. These effects include the modulation of neurotransmitter and hormone levels, the inhibition of certain enzymes and receptors, and the stimulation of certain cellular processes. These effects can have a significant impact on a wide range of physiological and biochemical processes, including metabolism, inflammation, and immune function.
实验室实验的优点和局限性
One of the major advantages of using N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide in lab experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of complex molecules, including peptides and other bioactive compounds. Additionally, this compound has been shown to have a wide range of potential applications in scientific research.
However, there are also some limitations to the use of this compound in lab experiments. One of the major limitations is the complexity of the synthesis process. This compound requires several steps to be synthesized, which can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research involving N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide. One of the most promising areas of research is the development of new peptide-based drugs and therapies. This compound can be used as a building block for the synthesis of complex peptides that have specific biological activities and can be used to target specific disease states.
Another potential area of research is the study of the mechanism of action of this compound. By understanding how this compound modulates the activity of enzymes and receptors in the body, researchers may be able to develop new drugs and therapies that target these same pathways.
Finally, there is also potential for the use of this compound in the development of new diagnostic tools and imaging agents. This compound has been shown to have unique properties that may make it useful in these applications.
合成方法
The synthesis of N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide involves several steps, including the protection of the amine group, the addition of the bicyclic ring, and the removal of the protecting group. The most commonly used method for the synthesis of this compound is the Boc-protected proline method, which involves the reaction of Boc-protected proline with cyclopentadiene in the presence of a Lewis acid catalyst.
科学研究应用
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new peptide-based drugs and therapies. This compound can be used as a building block for the synthesis of complex peptides that have specific biological activities and can be used to target specific disease states.
属性
IUPAC Name |
N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-9-11-3-6-13(7-11)17-15(18)14-8-10-1-4-12(14)5-2-10/h10-14H,1-8H2,(H,17,18)/t10?,11-,12?,13+,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZWKCSHANQQAW-KSODFNGISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)NC3CCC(C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C#N)NC(=O)C2CC3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,6aR)-2-(5-cyano-2-methylpyridin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338283.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B7338298.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7338306.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetamide](/img/structure/B7338316.png)

![3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338360.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
